molecular formula C10H13NO3 B8554073 ethyl 2-(4-amino-3-hydroxyphenyl)acetate

ethyl 2-(4-amino-3-hydroxyphenyl)acetate

Cat. No.: B8554073
M. Wt: 195.21 g/mol
InChI Key: BMGDEOXKPRRQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(4-amino-3-hydroxyphenyl)acetate is an organic compound with a molecular formula of C10H13NO3 It is a derivative of phenylacetic acid, featuring an ethyl ester group, an amino group at the 4-position, and a hydroxyl group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-hydroxyphenyl)acetate typically involves the esterification of 4-amino-3-hydroxy-phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-amino-3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of Ethyl 4-amino-3-oxo-phenylacetate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(4-amino-3-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-methoxy-phenylacetate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Ethyl 4-nitro-3-hydroxy-phenylacetate: Contains a nitro group instead of an amino group.

    Ethyl 4-amino-3-hydroxy-benzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.

Uniqueness

ethyl 2-(4-amino-3-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(4-amino-3-hydroxyphenyl)acetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,12H,2,6,11H2,1H3

InChI Key

BMGDEOXKPRRQPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-hydroxy-4-nitrophenylacetate (5.0 g, Reference Example 4) was dissolved in ethanol (approximately 200 mL) was treated with ammonium formate (approximately 20 g). The mixture was warmed to 50° C. and then treated cautiously with palladium on charcoal (approximately 1 g, 5%)—effervescence was observed. After 30 minutes the mixture was filtered hot through a pad of celite and the filtrate was concentrated to give the title compound (3.3 g) as a black solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethyl 3-hydroxy-4-nitrophenylacetate (5.0 g, Reference Example 3) was dissolved in ethanol (approximately 200 mL) was treated with ammonium formate (approximately 20 g). The mixture was warmed to 50° C. and then treated cautiously with palladium on charcoal (approximately 1 g, 5%)—effervescence was observed. After 30 minutes the mixture was filtered hot through a pad of celite and the filtrate was concentrated to give the title compound (3.3 g) as a black solid.
Name
ethyl 3-hydroxy-4-nitrophenylacetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of ethyl 3-hydroxy4-nitrophenylacetate (5.0 g, Reference Example 6) was dissolved in ethanol (approximately 200 mL) was treated with ammonium formate (approximately 20 g). The mixture was warmed to 50° C. and then treated cautiously with palladium on charcoal (approximately 1 g, 5%)—effervescence was observed. After 30 minutes the mixture was filtered hot through a pad of filter-aid and the filtrate was concentrated to give the title compound (3.3 g) as a black solid.
Name
ethyl 3-hydroxy4-nitrophenylacetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of (3-hydroxy-4-nitro-phenyl)-acetic acid ethyl ester (5.0 g, Reference Example 4) was dissolved in ethanol (approximately 200 mL) was treated with ammonium formate (approximately 20 g). The mixture was warmed to 50° C. and then treated cautiously with palladium on charcoal (approximately 1 g, 5%)—effervescence was observed. After 30 minutes the mixture was filtered hot through a pad of filter-aid and the filtrate was concentrated to give the title compound (3.3 g) as a black solid.
Name
(3-hydroxy-4-nitro-phenyl)-acetic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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